Saccharin sodium salt hydrate

Sweetener potency Artificial sweetener comparison Sucrose equivalence

Undefined hydration states in saccharin sodium introduce gravimetric error from efflorescence, batch variability, and regulatory non-compliance. Saccharin sodium salt hydrate (CAS 82385-42-0) resolves these with a defined hydrate form enabling reproducible analytical outcomes. • Defined hydrate eliminates weighing inaccuracies-critical for validated HPLC methods (RSD 0.16%) and pharmacopeial standard preparation. • 1 M aqueous solubility at 20°C enables direct standard/stock solution preparation without co-solvents or pH adjustment. • BioXtra grade (≥99%) with quantified trace metals (Fe, Pb, Zn, Al ≤0.0005%) ensures contaminant-free results in cell-based assays and receptor binding studies.

Molecular Formula C7H4NNaO3S
Molecular Weight 205.17 g/mol
CAS No. 82385-42-0
Cat. No. B1680478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharin sodium salt hydrate
CAS82385-42-0
SynonymsSaccharin, sodium salt hydrate;  O-benzoic sulfimide sodium salt; 
Molecular FormulaC7H4NNaO3S
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]
InChIInChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1
InChIKeyWINXNKPZLFISPD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saccharin Sodium Salt Hydrate: Product Overview


Saccharin sodium salt hydrate (CAS 82385-42-0) is the water-soluble sodium salt form of saccharin, a first-generation artificial sulfonamide sweetener . It is supplied as a hydrate with variable water content, represented by the formula C₇H₄NNaO₃S·xH₂O and an anhydrous molecular weight of 205.17 g/mol . The compound is commercially available in research, analytical, and pharmaceutical reference standard grades from multiple authoritative vendors . Key differentiation from alternative forms lies in its defined hydration state, purity specifications, and traceable analytical characterization, which are critical for reproducible experimental outcomes and regulatory compliance in procurement decisions .

Hydrate Form Supports consistent gravimetric preparation for analytical workflows
Traceable Purity Pharmaceutical reference standard grade with documented characterization
Aqueous Solubility Water-soluble salt form for direct aqueous stock solution preparation

Saccharin Sodium Salt Hydrate: Substitution Risks


Generic substitution among saccharin salt forms is not scientifically neutral. Saccharin sodium exists in at least three distinct solid-state forms—anhydrous, 2/3 hydrate, and 15/8 hydrate—each exhibiting different thermal behavior and dehydration profiles that impact weighing accuracy, formulation consistency, and analytical reproducibility [1]. The hydrate form (CAS 82385-42-0) undergoes slow efflorescence in air, losing approximately half its crystal water upon weathering, which directly affects gravimetric measurements when not properly stored . Furthermore, regulatory specifications for food and pharmaceutical applications mandate assay values calculated on an anhydrous basis, requiring precise knowledge of water content—a variable that differs substantially between the anhydrous form (CAS 128-44-9, ~6% water), the dihydrate (CAS 6155-57-3, ~15% water), and the variable hydrate (CAS 82385-42-0) [2][3]. The evidence that follows establishes where the hydrate form presents quantifiably differentiable properties that inform selection.

Hydrate state variability Anhydrous, 2/3 hydrate and 15/8 hydrate forms differ in thermal behavior and dehydration, which may shift weighing accuracy and formulation consistency.
Efflorescence on storage The hydrate form slowly loses crystal water upon air exposure, potentially altering gravimetric measurements when storage conditions are not controlled.
Water content for anhydrous-basis assay Regulatory specifications require assay on anhydrous basis; water content varies (~6% anhydrous, ~15% dihydrate, variable hydrate), impacting calculated purity.

Saccharin Sodium Salt Hydrate: Comparative Evidence


Sweetness Potency vs. Cyclamate and Aspartame

Saccharin sodium exhibits a relative sweetness of 300–500 times that of sucrose, which is substantially higher than sodium cyclamate (30×) and aspartame (180–220×) [1]. This quantitative potency difference directly translates to reduced mass requirements in formulations.

Sweetness Potency
Reported
300–500× sucrose; 10–16.7× higher than cyclamate (30×), 1.4–2.8× higher than aspartame (180–220×)
Supports formulation economics assessment by sweetness potency ranking
Dilute aqueous sensory evaluation; cross-study comparison
Sweetener potency Artificial sweetener comparison Sucrose equivalence

Thermal Stability vs. Aspartame

Saccharin sodium salt hydrate demonstrates thermal stability sufficient for baked goods and processed food applications, whereas aspartame degrades at temperatures exceeding 150°C and loses sweetness [1]. This thermal stability distinction is operationally significant for manufacturing processes involving heat exposure.

Thermal Stability
Reported
Remains stable under baking temperatures; aspartame degrades >150°C with loss of sweetness
Informs thermal process design for sweetener stability in heat-exposed formulations
TGA and baking simulation data; decomposition yields Na₂SO₄ residue
Thermal stability Baked goods formulation Sweetener degradation

Aqueous Solubility vs. Free Acid Form

The sodium salt hydrate form exhibits high aqueous solubility, enabling preparation of 1 M solutions at 20°C yielding clear, colorless solutions . This contrasts with the free acid form of saccharin (CAS 81-07-2), which is poorly water-soluble and requires conversion to the sodium salt for aqueous applications [1].

Aqueous Solubility
Class-level
1 M (clear, colorless) at 20°C; free acid form poorly water-soluble
Simplifies aqueous standard preparation without co-solvents or pH adjustment
Temperature-dependent solubility increases at elevated temperatures
Aqueous solubility Analytical standard preparation In vitro assay

HPLC Reproducibility vs. Benzoic Acid

Saccharin sodium demonstrates exceptional chromatographic reproducibility under validated HPLC conditions, with a relative standard deviation (RSD) of 0.16% for retention time and 0.21% for peak area [1]. This precision exceeds that of benzoic acid (RSD 0.37% retention time, 0.59% peak area) in the same analytical system, confirming its suitability as a reference standard in multi-analyte food additive determinations [1].

HPLC Precision
Head-to-head
RSD 0.16% (retention time), 0.21% (peak area) vs. benzoic acid 0.37% RT, 0.59% area
Supports method precision for multi-analyte food additive determination
Validated HPLC method; lower RSD indicates higher reproducibility
HPLC method validation Analytical reproducibility Retention time precision

Mitogenic Potency Compared to Other Salt Forms

In a male rat urothelial cell mitogenesis model, the sodium salt of saccharin exhibited greater biological activity as a mitogen when fed in vivo compared to the potassium or calcium salts or the acid form, despite similar urinary saccharin concentrations [1]. This salt-form-specific biological activity differential is relevant for toxicological and pharmacological studies where the sodium counterion may influence experimental outcomes.

Mitogenic Activity
Class-level
Sodium salt more active as urothelial cell mitogen in male rat model vs. K, Ca salts or acid form
Reported salt-form-specific mitogenic response context; may affect experimental comparability
Model-dependent; requires verification in target study system
Urothelial mitogenesis In vivo salt form comparison Carcinogenicity model

BioXtra Grade Trace Metal Specifications

The BioXtra grade of saccharin sodium salt hydrate (≥99% assay) specifies quantified limits for trace metal and anion impurities critical for sensitive biological and analytical applications: ≤0.0005% Phosphorus, ≤0.05% chloride, ≤0.05% sulfate, and cation traces including Al (≤0.0005%), Ca (≤0.005%), Fe (≤0.0005%), Pb (≤0.001%), and Zn (≤0.0005%) . In contrast, standard grade saccharin sodium hydrate specifications typically report only purity percentage (≥98–99%) and appearance, without defined trace impurity limits .

Impurity Specifications
Data to verify
BioXtra grade: ≤0.0005% Pb, Fe, Zn, Al; ≤0.05% Cl⁻, SO₄²⁻; standard grade no defined limits
Impurity-controlled grade for trace-metal-sensitive assays and cell culture
Supplier specification; independent verification recommended
High-purity grade Trace metal analysis Anion impurities

Saccharin Sodium Salt Hydrate: Application Scenarios


HPLC-UV Reference Standard for Food Additives

Based on the demonstrated HPLC retention time reproducibility (RSD 0.16%) that surpasses benzoic acid (RSD 0.37%) in simultaneous multi-analyte determinations [1], this compound is optimally specified for calibration standard preparation in validated methods such as GB 5009.28-2016 (determination of benzoic acid, sorbic acid, and saccharin sodium in foods). The 1 M aqueous solubility at 20°C enables direct standard solution preparation without co-solvents or pH adjustment , reducing method variability.

In Vitro Biological Assays with Impurity Control

The BioXtra grade (≥99%) with quantified trace metal specifications (Fe ≤0.0005%, Pb ≤0.001%, Zn ≤0.0005%, Al ≤0.0005%, Ca ≤0.005%) is indicated for cell culture studies, receptor binding assays, and enzyme inhibition experiments where undefined metal contaminants could confound results [1]. The 1 M aqueous solubility enables preparation of concentrated stock solutions for dose-response studies without DMSO carryover effects.

Thermal Processing for Food and Pharma Formulations

Based on thermal stability evidence showing saccharin sodium retains sweetness under baking temperatures where aspartame degrades (>150°C), this compound is the appropriate selection for baked goods, heat-sterilized pharmaceutical syrups, and extruded food products requiring sustained sweetness post-thermal processing [1]. The 300–500× sucrose sweetness potency further enables minimal use levels (0.15–5.0 g/kg depending on application), reducing bulk material handling requirements .

Carcinogenicity Models: Salt Form Selection

For in vivo rat feeding studies investigating urothelial cell mitogenesis or carcinogenicity mechanisms, procurement of the sodium salt hydrate is required to reproduce the biological activity profile documented in the foundational saccharin toxicology literature. Evidence indicates the sodium salt is biologically more active as a mitogen than potassium or calcium salts or the acid form, despite similar urinary saccharin concentrations [1]. Using an alternative salt form would introduce a confounding variable not accounted for in historical control datasets.

Application
Selection Property
Validation Focus
HPLC-UV food additive determination
Demonstrated retention time precision
Method precision in simultaneous multi-analyte runs
Cell-based and enzyme assays
Defined trace metal impurity limits
Impurity-controlled biological response
Heat-processed formulation development
Sustained sweetness after thermal exposure
Post-thermal sweetness retention validation
Rodent urothelial mitogenesis studies
Salt-form-dependent biological activity profile
Reproducibility with published dataset endpoints

Technical Documentation Hub

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